molecular formula C17H20N4O B11196402 5-methyl-6-(3-methylbutyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-methyl-6-(3-methylbutyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11196402
M. Wt: 296.37 g/mol
InChI Key: VLMLIZBYNDOMNU-UHFFFAOYSA-N
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Description

5-methyl-6-(3-methylbutyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-6-(3-methylbutyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the oxidative cyclization of N-(2-pyridyl)amidines or guanidines. Common oxidizers used in this process include sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), and manganese dioxide (MnO2). More environmentally friendly oxidizers such as phenyliodine(III) bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) are also employed .

Industrial Production Methods

Industrial production methods for this compound often involve the use of catalytic oxidation by air oxygen using systems like CuBr/1,10-phenanthroline. Additionally, the synthesis can be carried out using 2-aminopyridines and nitriles as starting materials, with the reaction facilitated by heterogeneous catalysts such as CuOx-ZnO/Al2O3-TiO2 .

Chemical Reactions Analysis

Types of Reactions

5-methyl-6-(3-methylbutyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: Using oxidizers like NaOCl and MnO2.

    Reduction: Typically involves hydrogenation reactions.

    Substitution: Commonly involves nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield triazolopyrimidine derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

5-methyl-6-(3-methylbutyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-6-(3-methylbutyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-6-(3-methylbutyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

5-methyl-6-(3-methylbutyl)-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C17H20N4O/c1-11(2)9-10-14-12(3)18-17-19-15(20-21(17)16(14)22)13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,18,19,20)

InChI Key

VLMLIZBYNDOMNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)C3=CC=CC=C3)CCC(C)C

Origin of Product

United States

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